N-(quinolin-3-yl)decane-1-sulfonamide
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Overview
Description
N-(quinolin-3-yl)decane-1-sulfonamide is a compound that features a quinoline ring attached to a decane-1-sulfonamide group. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its broad range of applications in medicinal and industrial chemistry . The sulfonamide group is known for its presence in various pharmacologically active compounds, making this compound a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-3-yl)decane-1-sulfonamide can be achieved through several methods. One common approach involves the amidation of quinoline N-oxides with sulfonamides in the presence of PhI(OAc)2 and PPh3, which provides N-(quinolin-2-yl)sulfonamides in very good yields . Another method involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-3-yl)decane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PhI(OAc)2, reducing agents such as hydrogen gas or metal hydrides, and catalysts like 4-toluenesulfonic acid and magnesium chloride .
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
N-(quinolin-3-yl)decane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(quinolin-3-yl)decane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, as an LDHA inhibitor, it competes with NADH for binding to the enzyme, thereby inhibiting its activity and disrupting the glycolytic pathway in cancer cells . This leads to increased oxygen consumption and apoptosis in cancer cells, making it a potential therapeutic agent for solid tumors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(quinolin-3-yl)decane-1-sulfonamide include other quinoline derivatives such as:
Quinolinyl-pyrazoles: Known for their pharmacological activities.
Cinnolines: Another class of nitrogen-based heterocycles with medicinal significance.
Quinazolines: Used in the development of anticancer and antimicrobial agents.
Uniqueness
This compound is unique due to its specific combination of a quinoline ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit LDHA and reverse aerobic glycolysis in cancer cells sets it apart from other quinoline derivatives .
Properties
Molecular Formula |
C19H28N2O2S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-quinolin-3-yldecane-1-sulfonamide |
InChI |
InChI=1S/C19H28N2O2S/c1-2-3-4-5-6-7-8-11-14-24(22,23)21-18-15-17-12-9-10-13-19(17)20-16-18/h9-10,12-13,15-16,21H,2-8,11,14H2,1H3 |
InChI Key |
GGJTXHUUYKGTED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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